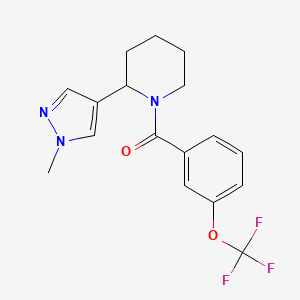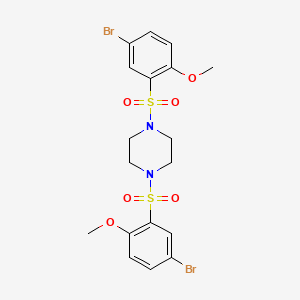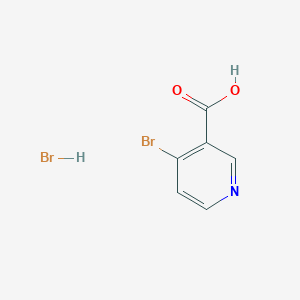
(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a phenyl ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a cyclic secondary amine . The phenyl ring is a common aromatic ring in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The crystal structure of a similar compound has been reported . The compound is monoclinic, with a = 9.9491 (11) Å, b = 18.1523 (17) Å, c = 11.7703 (15) Å, β = 113.473 (14)°, V = 1949.8 (4) ų, Z = 4 .科学的研究の応用
Synthesis and Structure
The title compound is synthesized through a two-step process. First, an aryl-substituted pyrazole reacts with potassium tetrachloroplatinate, followed by the reaction of the intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand. The structure of the resulting complex is confirmed using techniques like ^1H and ^13C NMR spectroscopy and mass spectrometry. UV-Vis spectrometry reveals green fluorescence with a maximum at 514 nm .
Photophysical Properties
Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, Pt (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, exhibit efficient organic light-emitting properties. The choice of coordinating ligands significantly influences photophysical behavior. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl ligands, are of particular interest. These complexes can be fine-tuned to achieve desired electronic and photophysical parameters .
a. Organic Light-Emitting Diodes (OLEDs): The synthesized Pt (II) complex may find use in OLEDs due to its green fluorescence properties. By incorporating this complex into OLED structures, it could enhance light emission efficiency and color purity .
b. Phosphorescent Materials: Platinum-group metal complexes, including Pt (II) complexes, serve as phosphor materials. Their luminescent properties make them valuable for applications in displays, sensors, and optoelectronic devices .
c. Photovoltaic Devices: While iridium complexes dominate this field, Pt (II) complexes can contribute to improving photovoltaic efficiency. Researchers explore their potential as sensitizers in dye-sensitized solar cells (DSSCs) and other photovoltaic technologies .
d. Antileishmanial and Antimalarial Agents: Although not directly related to the title compound, pyrazole derivatives have been investigated for their antileishmanial and antimalarial activities. Researchers may explore similar derivatives for potential therapeutic applications .
e. Imidazole-Containing Compounds: Imidazole derivatives, which share structural similarities with pyrazoles, have diverse biological activities. Researchers have synthesized imidazole-containing compounds for potential drug development .
f. Solvent-Free Synthesis: The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, synthesized via a solvent-free condensation/reduction reaction sequence, demonstrates the versatility of pyrazole-based chemistry .
将来の方向性
特性
IUPAC Name |
[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-11-13(10-21-22)15-7-2-3-8-23(15)16(24)12-5-4-6-14(9-12)25-17(18,19)20/h4-6,9-11,15H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUIUKOPSZYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)




![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)

![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)
![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
